benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic compound with a complex molecular structure belonging to the purine derivatives This compound combines the properties of benzyl acetate with the unique characteristics of imidazo[2,1-f]purine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation: The synthesis starts with the benzylation of 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purine Modification: The modification involves a multi-step synthesis where the purine core is systematically functionalized with ethyl, methyl, and oxo groups through various chemical reactions including alkylation, acylation, and oxidation.
Industrial Production Methods: Industrial production often utilizes optimized catalytic processes to achieve high yield and purity. The large-scale synthesis typically employs continuous flow reactors and solvent recycling methods to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form higher oxidation state derivatives.
Reduction: It can also be reduced to yield various hydrosubstituted analogs.
Substitution: Nucleophilic substitution reactions can introduce diverse functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydride reagents.
Substitution: Reagents like sodium ethoxide or organolithium compounds in polar aprotic solvents.
Major Products Formed: These reactions yield a range of products including hydroxylated derivatives, reduced purine analogs, and functionalized purine compounds with varied chemical properties.
Scientific Research Applications
Benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several applications:
Chemistry: Utilized as a precursor in the synthesis of advanced purine analogs for various studies.
Biology: Serves as a molecular probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of specialized coatings and polymers with enhanced stability and functionality.
Mechanism of Action
Compared to other purine derivatives, benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate stands out due to its unique combination of structural features:
Structural Uniqueness: The incorporation of benzyl and imidazo[2,1-f]purine units confers distinct chemical and biological properties.
Functional Diversity: Its ability to undergo diverse chemical reactions and interact with various biological targets makes it highly versatile.
Comparison with Similar Compounds
Adenine derivatives
Xanthine analogs
Imidazopyridine compounds
This article should give you a comprehensive overview of the compound and highlight its unique aspects and applications
Properties
IUPAC Name |
benzyl 2-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-4-23-13(2)10-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-12-14-8-6-5-7-9-14/h5-10H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITUZAWLSJGHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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